Ammonium 7-hydroxynaphthalenesulphonate

Solubility Isolation behaviour Hydroxynaphthalenesulfonate isomers

Ammonium 7-hydroxynaphthalenesulphonate (CAS 82080-98-6), also known as ammonium 7-hydroxy-1-naphthalenesulfonate, is the ammonium salt of 7-hydroxynaphthalene-1-sulfonic acid (croceic acid / Bayer's acid). It belongs to the hydroxynaphthalenesulfonate class of aromatic sulfonates and serves as a key intermediate in the manufacture of acid and direct azo dyes, functioning as a coupling component that imparts red-to-scarlet shades.

Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
CAS No. 82080-98-6
Cat. No. B12649224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 7-hydroxynaphthalenesulphonate
CAS82080-98-6
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C10H8O4S.H3N/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);1H3
InChIKeyYQHOCWPQHJOZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium 7-Hydroxynaphthalenesulphonate (CAS 82080-98-6) — Identity, Class, and Procurement-Relevant Characteristics


Ammonium 7-hydroxynaphthalenesulphonate (CAS 82080-98-6), also known as ammonium 7-hydroxy-1-naphthalenesulfonate, is the ammonium salt of 7-hydroxynaphthalene-1-sulfonic acid (croceic acid / Bayer's acid) . It belongs to the hydroxynaphthalenesulfonate class of aromatic sulfonates and serves as a key intermediate in the manufacture of acid and direct azo dyes, functioning as a coupling component that imparts red-to-scarlet shades . Beyond dyestuff chemistry, its anion is employed as a photoacid probe in excited-state proton-transfer research and as a charge-control agent in electrophotographic toners [1][2].

Why In-Class Hydroxynaphthalenesulfonate Salts Cannot Substitute for Ammonium 7-Hydroxynaphthalenesulphonate


Although multiple hydroxynaphthalenesulfonate salts are commercially available, their positional isomerism, counterion identity, and regiochemical reactivity create critical differentiation points that make simple substitution risky. The 7-hydroxy-1-sulfonate positional isomer (this compound's anion) exhibits substantially higher aqueous solubility than the corresponding 6-hydroxy-2-sulfonate (Schaeffer's acid) analogues, making isolation and handling fundamentally different . Furthermore, coupling with diazo compounds occurs at a site that is peri to the sulfonate group, introducing steric hindrance that demands concentrated conditions and sometimes catalysts — a constraint absent in non-peri-substituted isomers . The ammonium counterion additionally influences solubility, crystallization behaviour, and compatibility with downstream formulations compared to sodium or potassium salts [1]. The following quantitative evidence section details these differential dimensions.

Ammonium 7-Hydroxynaphthalenesulphonate — Quantitative Differential Evidence vs. Closest Analogs


Aqueous Solubility Differential: 7-Hydroxy-1-Sulfonate Salts vs. 6-Hydroxy-2-Sulfonate Salts

The 7-hydroxynaphthalene-1-sulfonic acid free acid is described as 'more soluble in water than 2-hydroxynaphthalene-6-sulfonic acid and cannot readily be isolated,' and its salts are stated to be 'more soluble than their 2,6-analogues and are difficult to isolate' . In contrast, 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid) is 'readily soluble in water, from which it can be recrystallized as the monohydrate (mp 129°C)' . This means that the 7-hydroxy-1-sulfonate salts — including the ammonium salt — require different work-up and isolation protocols compared to the 6-hydroxy-2-sulfonate analogues. The ammonium counterion may further influence solubility relative to sodium or potassium forms, though direct comparative solubility data (g/L) for the ammonium salt specifically are not available in the open literature, and this evidence is class-level inference from the free acid and generic salt behaviour.

Solubility Isolation behaviour Hydroxynaphthalenesulfonate isomers

Ground-State pKa Difference: 7-Hydroxy-1-Sulfonic Acid vs. 6-Hydroxy-2-Sulfonic Acid

The predicted ground-state acid dissociation constant (pKa) of 7-hydroxynaphthalene-1-sulfonic acid is 0.26±0.40, compared to 0.41±0.40 for 6-hydroxynaphthalene-2-sulfonic acid . Although both are strong acids, the ~0.15 pKa unit difference indicates slightly stronger acidity for the 7-hydroxy-1-sulfonic acid isomer. This difference influences the protonation state and reactivity of the conjugate base in aqueous and mixed-solvent systems, and is relevant to its use as a photoacid probe where the ground-state pKa governs the speciation prior to photoexcitation [1]. These are predicted values from chemical database sources; experimentally measured pKa values in specific solvent systems are not separately available.

pKa Acidity Hydroxynaphthalenesulfonic acid isomer comparison

Peri-Sulfonate Steric Hindrance in Diazo Coupling: A Unique Regiochemical Constraint

Coupling with diazo compounds on 7-hydroxynaphthalene-1-sulfonic acid takes place at the 1-position (C8 of the naphthalene system), but the reaction is hindered by the peri-sulfonic acid group. As a result, concentrated reaction conditions and sometimes catalysts are required to achieve efficient coupling . This peri-hindrance is absent in isomers such as 6-hydroxynaphthalene-2-sulfonic acid, where the sulfonate group is not peri to the reactive coupling site, allowing coupling to proceed under milder conditions. No direct head-to-head kinetic comparison under identical conditions is available in the open literature, and this evidence is class-level inference based on the described chemical behaviour.

Azo coupling Peri-hindrance Dye intermediate reactivity

Excited-State Proton-Transfer (ESPT) Kinetics as a Photoacid Probe

The monoanion of 7-hydroxy-1-naphthalenesulfonic acid (HNS) undergoes pseudo-first-order dissociation and its conjugate base undergoes second-order protonation in the lowest excited singlet state. The conjugate base exhibits a strong absorption band in the ultraviolet region [1]. In aqueous formamide solutions, the dissociation rate constant decreases exponentially with increasing formamide mole fraction up to ~0.95, above which proton transfer is no longer measurably observed [1]. In a poly(vinyl alcohol) matrix, excited-state proton transfer (ESPT) of the N8S anion (the 7-hydroxynaphthalene-1-sulfonate probe) was found to have its RO⁻ emission quantum yield and ESPT rate constant enhanced by a factor of two under vibrational strong coupling (VSC) compared to noncavity, half-cavity, and off-resonance control films [2]. While this photoacid behaviour is shared by other 1-naphthol sulfonates, the specific combination of pKa, emission wavelength, and solvent-dependent kinetics makes the 7-hydroxy-1-sulfonate isomer a well-characterized and reproducible choice for photoacid research.

Photoacid Excited-state proton transfer Fluorescence probe 7-Hydroxy-1-naphthalenesulfonate

One-Dimensional Hydrogen-Bonded Crystal Packing for Charge-Control Agent Function

In the crystal structure of benzyltributylammonium 7-hydroxynaphthalene-1-sulfonate, the 7-hydroxynaphthalene-1-sulfonate anions form one-dimensional chains via O—H···O hydrogen bonds in a zigzag arrangement along the crystallographic c-axis between the hydroxyl group of one anion and the sulfonate oxygen of a neighbouring anion [1]. This directional hydrogen-bonded assembly is a direct consequence of the 7-hydroxy-1-sulfonate anion geometry and is exploited in electrophotographic toners where the benzyltributylammonium salt acts as a charge-control agent. While the ammonium salt (NH₄⁺) is not the same as the benzyltributylammonium salt, the identical anion geometry supports comparable hydrogen-bonding capacity. No comparative crystal packing data for the 6-hydroxy-2-sulfonate isomer in an analogous salt form were found in the open literature.

Charge-control agent Electrophotographic toner Crystal engineering Hydrogen bonding

Dye Shade Specificity: 7-Hydroxy-1-Sulfonate as a Coupling Component in Acid Red 25:1 Production

In the commercial manufacture of C.I. Acid Red 25:1 (CAS 8004-51-4), the azo coupling step uses a mixture of 6-hydroxynaphthalene-2-sulfonic acid (0.25 molar equivalents) and 7-hydroxynaphthalene-1-sulfonic acid (0.85 molar equivalents) coupled with the diazonium salt derived from o-methylaniline and 4-aminonaphthalene-1-sulfonic acid [1]. The dominant use of the 7-hydroxy-1-sulfonate isomer (85% of the coupling component mixture) is specifically required to achieve the target red shade with orange undertones. Substitution with the 6-hydroxy-2-sulfonate isomer alone would yield a different chromophore and shift the shade. This formulation-level evidence demonstrates the non-fungible role of the 7-hydroxy-1-sulfonate positional isomer in achieving specific colouristic properties.

Azo dye Coupling component Shade control Acid Red 25:1

Ammonium 7-Hydroxynaphthalenesulphonate — Priority Application Scenarios Derived from Quantitative Differentiation


Azo Dye Synthesis Requiring Red-to-Scarlet Shades with Orange Undertones

In the production of acid and direct azo dyes such as C.I. Acid Red 25:1, ammonium 7-hydroxynaphthalenesulphonate serves as the primary coupling component (at 0.85 molar equivalents) to achieve the target red shade [1]. The peri-sulfonate group forces concentrated coupling conditions and potentially catalyst addition, but the resulting chromophore cannot be replicated by substituting with the 6-hydroxy-2-sulfonate isomer alone . Formulators should budget for longer reaction times or higher reactant concentrations to overcome the peri-hindrance.

Photoacid-Based Fluorescence Sensing and Excited-State Proton Transfer Research

The 7-hydroxynaphthalene-1-sulfonate monoanion is a well-characterized weak photoacid with documented ESPT kinetics in aqueous and mixed-solvent systems [2]. Its response to vibrational strong coupling — with a factor-of-2 enhancement in RO⁻ emission quantum yield and ESPT rate constant — makes it a candidate probe for developing physically tunable optical sensors [3]. Researchers should verify that the ammonium salt form is compatible with the intended matrix (e.g., PVA films) or consider converting to the sodium/potassium salt if cation interference is a concern.

Electrophotographic Toner Charge-Control Agent Formulation

The 7-hydroxynaphthalene-1-sulfonate anion's ability to form directional one-dimensional O—H···O hydrogen-bonded chains, as structurally confirmed in the benzyltributylammonium salt, supports its use in toner formulations where consistent charge-control performance is required [4]. The ammonium salt may offer advantages in aqueous toner preparation processes, though the quaternary ammonium variant (benzyltributylammonium) is the form directly validated in the crystallographic literature.

Dye Intermediate Procurement Where High Solubility and Difficult Isolation Must Be Managed

Compared to the 6-hydroxy-2-sulfonate isomer (Schaeffer's acid salts), the 7-hydroxy-1-sulfonate salts are significantly more water-soluble and resist crystallization, complicating isolation . Procurement and process teams sourcing ammonium 7-hydroxynaphthalenesulphonate must verify that the supplier's isolation method (e.g., spray drying, precipitation, or solution supply) is compatible with their downstream use, and should not assume that handling procedures developed for the 6-hydroxy-2-sulfonate analogues will transfer directly.

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